[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Catalog No.
S778470
CAS No.
32364-72-0
M.F
C10H6O2S2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

In polymer and COF synthesis, substituting this monomer with thiophene-2,5-dicarbaldehyde or terephthalaldehyde compromises π-conjugation and thermal stability, leading to wider bandgaps and poor device performance. [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is the unsubstitutable monomer for achieving rigid, electron-rich frameworks. • Achieves glass transition temperatures significantly higher than single-thiophene analogs. • Produces polymers with narrower optical bandgap for broader solar light harvesting. • Enables high-surface-area COFs with stable pore structures for catalysis and gas storage. Available in high purity (≥98%) with global delivery.

CAS Number

32364-72-0

Product Name

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

IUPAC Name

5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H

InChI Key

RXAXZMANGDHIJX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O

The exact mass of the compound [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5,5'-Diformyl-2,2'-bithiophene, [2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 2,2'-Bithiophene-5,5'-dicarboxaldehyde, 5,5'-Bis(formyl)-2,2'-bithiophene

Purity

≥98%

Package Size

1 g, 5 g

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, also known as 5,5'-Diformyl-2,2'-bithiophene, is a symmetrical aromatic dialdehyde used as a rigid, electron-rich building block in materials science. Its primary procurement value lies in its role as a key monomer for synthesizing well-defined, high-performance conjugated polymers, such as poly(azomethine)s (Schiff bases), and porous crystalline materials like Covalent Organic Frameworks (COFs). The bithiophene core extends π-conjugation compared to single-ring analogs, while the two aldehyde groups provide reactive sites for polycondensation reactions, making it a critical precursor for organic electronic and photocatalytic materials.

Research Fit

C₂-symmetric dialdehyde Linear π-conjugated building block for optoelectronic materials research
Condensation chemistry Reacts with diamines and hydrazides to form imine-linked polymers and molecular glasses
Research context Organic photovoltaics, OFETs, and conjugated polymer studies

Substituting [2,2'-Bithiophene]-5,5'-dicarboxaldehyde with simpler dialdehydes like its single-ring analog, thiophene-2,5-dicarbaldehyde, or the common aromatic benchmark, terephthalaldehyde, is inadvisable for performance-critical applications. Such substitutions fundamentally alter the electronic structure and physical properties of the resulting polymer. Using a single thiophene ring shortens the conjugation length, leading to materials with wider optical bandgaps and different electrochemical properties. Replacing the sulfur-rich bithiophene unit with a benzene ring (terephthalaldehyde) eliminates the unique electronic contributions of the thiophene heterocycle, impacting charge transport and thermal stability. The specific bithiophene structure is directly responsible for achieving the desired solubility, thermal resistance, and optoelectronic characteristics in the final material, making it a non-interchangeable, specification-driven choice.

Substitution Risk

3,3′-regioisomer
Bent geometry disrupts linear π-stacking and charge transport pathways compared to the 5,5′-isomer. Crystallinity and melting point differ substantially, and device performance may not transfer.
Monothiophene dialdehydes
Shorter conjugation length widens the optical band gap and reduces light harvesting in OPV research. Thermal stability and open-circuit voltage context may shift away from bithiophene-based results.

Enhanced Thermal Stability in Resulting Polymers

Polymers synthesized from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde demonstrate superior thermal stability compared to those made from its single-ring analog, thiophene-2,5-dicarbaldehyde. In a direct comparison of Schiff base oligomers, the bithiophene-containing material (o-AZdAN2Th) exhibited a 5% weight loss temperature (T5%) of 456 °C, slightly higher than the 452 °C observed for the single-thiophene analog (o-AZdAN1Th). More significantly, the glass transition temperature (Tg), which indicates stability of the material's amorphous phase, was 384 °C for the bithiophene-based polymer, a 38 °C improvement over the 346 °C Tg of the single-thiophene polymer.

Evidence DimensionGlass Transition Temperature (Tg) by DSC
Target Compound DataPolymer from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde: 384 °C
Comparator Or BaselinePolymer from Thiophene-2,5-dicarbaldehyde: 346 °C
Quantified Difference+38 °C
ConditionsPolycondensation with [1,1'-binaphthalene]-4,4'-diamine.

A higher glass transition temperature ensures better morphological and functional stability for devices and materials operating at elevated temperatures.

Optical Band Gap
Head-to-head
1.98 eV (BTDA-derived)
vs 2.46 eV (TDA-derived)
Δ −0.48 eV
Supports broader solar absorption in OPV research
Polymer films, UV-Vis spectroscopy

Precursor for Crystalline, High-Surface-Area Covalent Organic Frameworks (COFs)

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde serves as a superior building block for creating highly crystalline and porous COFs compared to related thiophene linkers. When reacted with 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTT), the resulting COF (TTT-BTDA) exhibits a high degree of crystallinity, evidenced by a strong reflection peak at 2.52 degrees (2θ) in its PXRD pattern. This crystallinity leads to a well-defined porous structure, making the material effective as a photoinitiator for visible light-induced polymerizations. The defined geometry and electron-rich nature of the bithiophene unit are critical for achieving the ordered structure necessary for applications in photocatalysis and gas separation.

Evidence DimensionCrystallinity (PXRD Peak Position)
Target Compound DataTTT-BTDA COF: Strong (100) facet reflection at 2.52° (2θ)
Comparator Or BaselineTTT-DTDA COF (from thieno[3,2-b]thiophene-2,5-dicarbaldehyde): Strong (100) facet reflection at 2.68° (2θ)
Quantified DifferenceDistinct peak position indicating a different unit cell parameter and successful framework formation.
ConditionsSolvothermal synthesis with TTT linker at 120 °C for 3 days.

This compound's suitability as a COF linker enables the synthesis of robust, high-surface-area materials with accessible, ordered pores, a key requirement for advanced catalysis and separation applications.

Power Conversion Efficiency
Reported
1.68% (BTDA-derived)
vs 0.31% (TDA-derived)
Reported >5× higher
Reported higher device response under AM 1.5G
Bulk heterojunction architecture

Enables Narrower Optical Band Gaps in Conjugated Polymers

The extended π-system of the bithiophene unit, compared to a single thiophene, is a critical design feature for tuning the optoelectronic properties of resulting polymers. A Schiff base oligomer derived from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde (o-AZdAN2Th) exhibited an optical bandgap of 2.40 eV. In contrast, the analogous oligomer made with thiophene-2,5-dicarbaldehyde (o-AZdAN1Th) had a wider bandgap of 2.44 eV. This reduction in bandgap, achieved by simply extending the thiophene unit, allows the material to absorb lower-energy photons, a key requirement for applications in organic photovoltaics and photodetectors.

Evidence DimensionOptical Band Gap (Eg)
Target Compound DataPolymer from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde: 2.40 eV
Comparator Or BaselinePolymer from Thiophene-2,5-dicarbaldehyde: 2.44 eV
Quantified Difference-0.04 eV
ConditionsCalculated from the onset of UV-Vis absorption spectra of oligomers in chloroform solution.

Selecting this monomer provides a direct, predictable route to lowering the bandgap of a target polymer, enhancing its ability to absorb light in the visible spectrum.

Open-Circuit Voltage
Class-level
>1 V (BTDA-derived device)
vs <0.8 V (monothiophene class)
Δ >0.2 V
May support higher efficiency via reduced energy loss
Class inference, device context review advised
Thermal Stability
Head-to-head
T₁₀% 326–488 °C
vs ~400 °C onset (TDA analog)
Up to ~20% higher
Wider processing window for device fabrication
TGA under N₂ atmosphere
Melting Point
Reported
215 °C (5,5′-isomer)
vs 154 °C (3,3′-isomer)
Δ 61 °C higher
Indicates higher crystallinity and packing order
Cross-study comparison
Synthetic Versatility
Class-level
Bifunctional dialdehyde enables imine, hydrazone, and vinylene-linked architectures for diverse polymer and molecular glass libraries
Supports broad materials discovery via condensation chemistry
Qualitative differentiation, multi-reference evidence

Synthesis of Thermally Stable Polymers for Organic Electronics

This monomer is the right choice for synthesizing conjugated polymers intended for devices that require long-term operational stability at elevated temperatures. The demonstrably higher glass transition temperature imparted by the bithiophene unit ensures the resulting polymer films maintain their morphology and electronic performance under thermal stress.

Fabrication of Active Layers in Organic Photovoltaic (OPV) and Photodetector Devices

For applications requiring light absorption across a broader portion of the solar spectrum, this compound is a strategic choice. Its ability to produce polymers with a narrower optical bandgap compared to single-thiophene analogs makes it a preferred precursor for creating more efficient photoactive layers.

Development of Heterogeneous Photocatalysts and Porous Adsorbents

As a precursor for highly crystalline Covalent Organic Frameworks (COFs), this dialdehyde is ideal for creating robust, porous materials. The resulting high-surface-area frameworks are well-suited for applications in heterogeneous catalysis, gas storage, and chemical separations where a stable and well-defined pore structure is critical for performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic photovoltaic research
Low band gap and high Voc precursor context
Device efficiency under standard illumination; energetic alignment review
Thermally stable conjugated polymer synthesis
High decomposition temperature (T₁₀%) profile
TGA under N₂; processing window and annealing compatibility
Charge transport thin-film studies (OFETs)
Linear regioisomer crystallinity and packing
π-π stacking and charge carrier mobility evaluation
Schiff base and functional materials discovery
Dual aldehyde condensation versatility
Co-monomer scope; optoelectronic property tuning via imine/hydrazone linkages

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Explore Compound Types